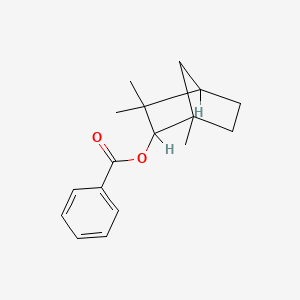

3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate

Description

Contextual Significance of Bridged Bicyclic Esters in Organic Chemistry

Bridged bicyclic compounds, characterized by two rings sharing three or more atoms, are prevalent in a wide array of natural products and biologically active molecules, such as camphor (B46023) and the anticancer drug paclitaxel. europa.eunih.gov This structural motif imparts a high degree of conformational rigidity, which is often crucial for specific biological interactions. nist.gov Esters derived from these systems, known as bridged bicyclic esters, are significant for several reasons. They are studied extensively to understand how the fixed, strained geometry of the bicyclic framework influences reaction rates and stereochemical outcomes, particularly in reactions involving the ester group, such as hydrolysis or solvolysis. Furthermore, these esters are important in medicinal chemistry and materials science, where the rigid scaffold can be used to design molecules with precisely controlled shapes and functionalities. nih.gov

Overview of Steric and Electronic Influences within Norbornane (B1196662) Frameworks

The norbornane framework is not planar; it exists in a strained, boat-like conformation. This rigidity creates distinct steric environments. Substituents can be located in either an exo position (pointing away from the six-membered ring) or an endo position (pointing towards the six-membered ring). The endo face is generally considered more sterically hindered due to the proximity of the opposing carbon bridge. This steric difference profoundly affects the reactivity of the molecule, often dictating the face from which a reagent will attack.

Electronically, the strained C-C bonds in the norbornane system have a higher p-character than those in a simple alkane, which influences their reactivity. The study of norbornane derivatives was central to the historic "non-classical carbocation" debate, which explored the unusual stability and reactivity of the 2-norbornyl cation, suggesting delocalization of sigma electrons to stabilize the positive charge. These steric and electronic effects are critical in determining the chemical behavior of derivatives like 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate (B1203000). nist.gov

Historical Development of Research on Substituted Norbornanes and their Esters

Research into substituted norbornanes grew out of the study of naturally occurring terpenes, such as camphor and borneol, which share the bicyclo[2.2.1]heptane skeleton. Fenchol (B156177), the alcohol precursor to the title compound, is a naturally occurring monoterpenoid found in plants like fennel and pine. foreverest.netwikipedia.org Early research focused on the isolation and structural determination of these natural products.

In the mid-20th century, the focus shifted towards physical organic chemistry. The solvolysis of norbornyl esters, particularly tosylates, provided key experimental evidence in the development of theories on carbocation rearrangements and neighboring group participation. The unique reactivity of these systems, often leading to rearranged products, challenged classical theories and pushed the boundaries of chemical understanding. This foundational work paved the way for the use of norbornane derivatives as model systems for studying a wide range of chemical phenomena and as building blocks in complex organic synthesis.

Nomenclature and Structural Elucidation Challenges in Complex Polycyclic Systems

The nomenclature of polycyclic systems like norbornane presents significant challenges, often leading to the use of multiple naming conventions and, occasionally, confusing or non-standard trivial names. Current time information in Goodhue County, US.chemicalbook.com The systematic name for the parent norbornane structure is bicyclo[2.2.1]heptane, according to the von Baeyer nomenclature system for bicyclic compounds. europa.euscentree.co The numbers in the brackets—[2.2.1]—denote the number of carbon atoms linking the two bridgehead carbons. europa.eu

The compound "3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate" is an example of a non-systematic name that can cause confusion. Its CAS number, 55066-54-1, clarifies its identity. thegoodscentscompany.comchemicalbook.com The widely accepted IUPAC name is 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl benzoate . chemspider.comnih.govthegoodscentscompany.com This name corresponds to the benzoate ester of fenchol (or fenchyl alcohol). wikipedia.org The synonym "3,3-Dimethyl-8,9-dinorbornan-2-ol" is also used for fenchol itself. nih.gov The discrepancy highlights the importance of using systematic nomenclature or CAS numbers for unambiguous identification.

Structural elucidation of these complex, three-dimensional molecules relies heavily on modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and stereochemistry of the protons and carbons in the bicyclic framework. X-ray crystallography provides definitive proof of the solid-state structure and the relative orientation of all atoms in the molecule.

Structure

3D Structure

Properties

CAS No. |

55066-54-1 |

|---|---|

Molecular Formula |

C17H22O2 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) benzoate |

InChI |

InChI=1S/C17H22O2/c1-16(2)13-9-10-17(3,11-13)15(16)19-14(18)12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3 |

InChI Key |

CFCOHOJKZGUZDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(C2)(C1OC(=O)C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 8,9 Dinorbornan 2 Yl Benzoate and Analogues

Strategies for the Preparation of Norbornane (B1196662) Skeleton Precursors

The construction of the bicyclo[2.2.1]heptane, or norbornane, framework is a critical first step. This rigid, bridged bicyclic system is most commonly synthesized through the Diels-Alder reaction.

Diels-Alder Cycloaddition Approaches to Norbornene Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and is particularly well-suited for the synthesis of norbornene derivatives. nih.govrsc.org This reaction typically involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile. libretexts.org For the synthesis of norbornene precursors, cyclopentadiene (B3395910) is a highly reactive and commonly used diene. nih.gov

The general reaction is as follows: Cyclopentadiene + Dienophile → Norbornene derivative

The nature of the dienophile determines the substitution pattern of the resulting norbornene adduct. To achieve the 3,3-dimethyl substitution pattern required for the target molecule, a dienophile such as 3,3-dimethylacrolein or a related α,β-unsaturated carbonyl compound bearing a gem-dimethyl group at the β-position would be a logical choice.

The reaction can often be performed under solvent-free conditions by heating the dienophile with dicyclopentadiene, which serves as the in-situ source of cyclopentadiene. rsc.orgsciforum.net Lewis acid catalysis can also be employed to accelerate the reaction and influence its stereoselectivity. researchgate.net

Table 1: Examples of Diels-Alder Reactions for Norbornene Synthesis

| Diene | Dienophile | Product | Reference |

| Cyclopentadiene | Maleic Anhydride (B1165640) | cis-Norbornene-5,6-endo-dicarboxylic anhydride | sciforum.net |

| Cyclopentadiene | Methyl Acrylate | Methyl 5-norbornene-2-carboxylate | nih.gov |

| Cyclopentadiene | Methyl Vinyl Ketone | 2-Acetyl-5-norbornene | researchgate.net |

Stereoselective Synthesis of Norbornane Intermediates

The Diels-Alder reaction is well-known for its high degree of stereoselectivity. The reaction proceeds via a concerted mechanism, and the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, when cyclopentadiene reacts with a substituted alkene, there is a strong preference for the formation of the endo isomer over the exo isomer. libretexts.org This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile. libretexts.org

While the endo product is kinetically favored, the exo isomer is often thermodynamically more stable due to reduced steric hindrance. In some cases, it is possible to isomerize the endo adduct to the more stable exo form, often through the use of a base to epimerize an adjacent stereocenter.

Following the Diels-Alder reaction, the resulting norbornene derivative, which contains a carbon-carbon double bond, can be hydrogenated to yield the saturated norbornane skeleton. Subsequent functional group manipulations, such as the reduction of a ketone or carboxylic acid derivative at the 2-position, would then lead to the desired 3,3-dimethyl-2-norbornanol precursor. The stereochemistry of this reduction step is crucial for determining the final orientation of the hydroxyl group.

Esterification Routes for the Introduction of the Benzoate (B1203000) Moiety

Once the 3,3-dimethyl-2-norbornanol precursor has been synthesized, the final step is the introduction of the benzoate group via an esterification reaction. The choice of esterification method can depend on the steric hindrance of the alcohol and the desired reaction conditions.

Direct Esterification Techniques

The most common method for direct esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid (benzoic acid in this case) with an alcohol (3,3-dimethyl-2-norbornanol) in the presence of an acid catalyst. researchgate.net The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one of the reactants or to remove the water that is formed as a byproduct. researchgate.net

3,3-dimethyl-2-norbornanol + Benzoic Acid ⇌ 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate + H₂O (in the presence of H⁺)

Given that 2-norbornanols can be sterically hindered, particularly with the presence of the 3,3-dimethyl groups, more reactive derivatives of benzoic acid may be employed. For example, the use of benzoyl chloride or benzoic anhydride in the presence of a base like pyridine (B92270) (the Einhorn-Acylierung reaction) can lead to higher yields and milder reaction conditions. Other modern coupling agents used in ester synthesis could also be applied. organic-chemistry.org

Transesterification Processes

Transesterification is another viable method for synthesizing the target ester. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst. wikipedia.org For example, a simple benzoate ester, such as methyl benzoate, could be reacted with 3,3-dimethyl-2-norbornanol.

Methyl benzoate + 3,3-dimethyl-2-norbornanol ⇌ this compound + Methanol

This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the desired product, the lower-boiling alcohol (methanol in this case) is typically removed by distillation as it is formed. wikipedia.org Transesterification can be a milder alternative to direct esterification, which is particularly useful when dealing with sensitive substrates. organic-chemistry.org

Table 2: Comparison of Esterification Methods

| Method | Reactants | Catalyst | Byproduct | Key Features |

| Fischer Esterification | Carboxylic Acid, Alcohol | Acid (e.g., H₂SO₄) | Water | Equilibrium process; often requires removal of water. researchgate.net |

| Acyl Chloride Method | Acyl Chloride, Alcohol | Base (e.g., Pyridine) | HCl (neutralized by base) | Generally high yielding and proceeds under mild conditions. |

| Transesterification | Ester, Alcohol | Acid or Base | Alcohol | Equilibrium process; driven by removal of the more volatile alcohol. wikipedia.orgyoutube.com |

Control of Stereochemistry in the Synthesis of 2-Substituted Norbornane Esters

The stereochemistry of the final product is determined by the stereochemistry of the 2-norbornanol precursor. As mentioned, the Diels-Alder reaction typically yields the endo product preferentially. If the subsequent steps to form the alcohol and then the ester are carried out without affecting the stereocenter at position 2, the final ester will also have the endo configuration.

However, the relative stereochemistry of the substituent at the 2-position of the norbornane ring can have a significant impact on the properties and reactivity of the molecule. Therefore, methods to selectively synthesize either the endo or exo isomer are of great importance.

If the exo isomer is desired, a synthetic route that proceeds through an exo-selective reduction of a 2-norbornanone precursor would be necessary. The choice of reducing agent can influence the stereochemical outcome of the reduction of the ketone. For example, the use of sterically bulky reducing agents often leads to attack from the less hindered endo face, resulting in the exo-alcohol. Conversely, less hindered reducing agents may favor attack from the exo face to give the endo-alcohol.

The esterification reaction itself, whether direct or through transesterification, typically proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken. Therefore, the stereochemical integrity of the 3,3-dimethyl-2-norbornanol is transferred to the final this compound product.

Exo/Endo Selectivity in Norbornane Ester Formation

The stereochemical outcome of esterification reactions involving norbornane-type alcohols is a critical aspect of their synthesis, leading to the formation of either exo or endo isomers. This selectivity is dictated by the direction of attack of the acylating agent on the hydroxyl group of the norbornane scaffold. In the context of bicyclic systems like norbornane, the terms exo and endo describe the relative orientation of a substituent. The exo position points away from the main bicyclic ring system (the six-membered ring), while the endo position points towards it. libretexts.org

The formation of norbornane esters, such as this compound and its analogues, can be achieved through various standard esterification methods. These include the direct esterification of the corresponding alcohol (e.g., Fenchol) with a carboxylic acid, or reaction with more reactive acylating agents like acid anhydrides or acyl halides. foreverest.netgoogle.com The choice of method and reaction conditions can significantly influence the ratio of exo to endo products.

Research into the synthesis of related norbornene derivatives, such as 5-norbornene-2-carboxylic acid esters, provides valuable insights into the principles of stereoselectivity that are applicable to saturated norbornane systems. While Diels-Alder reactions, often used to create the norbornene framework, typically favor the endo product due to secondary orbital overlap, subsequent transformations or alternative synthetic routes can be employed to achieve a desired stereoisomer. scirp.orgscirp.org For instance, the hydrolysis of a mixture of endo and exo methyl 5-norbornene-2-carboxylate under specific basic conditions has been shown to kinetically favor the hydrolysis of the exo-ester, leading to an enrichment of the exo-acid. scirp.orgresearchgate.net This suggests that the exo position is often more sterically accessible.

In many reactions involving nucleophilic attack on a norbornane system, the attack preferentially occurs from the exo face, which is generally less sterically hindered. youtube.com The bridged structure of the norbornane skeleton creates a concave endo face, making it more difficult for reagents to approach. However, the presence of bulky substituents on the norbornane framework can alter this preference.

Computational studies on hetero Diels-Alder reactions involving norbornene have also supported the general preference for exo selectivity. These studies indicate that the transition state leading to the endo product can be destabilized by steric strain and unfavorable conformations of the norbornene moiety. rsc.org

Factors Influencing Stereochemical Outcomes

Several key factors govern the stereochemical outcome of reactions on the norbornane framework, leading to the preferential formation of either the exo or endo isomer. These factors include steric hindrance, the nature of the reagents and catalysts, and the reaction conditions.

Steric Hindrance: This is one of the most significant factors. The bicyclic structure of norbornane creates a sterically hindered endo face. Consequently, reagents tend to attack from the less hindered exo face. youtube.com For example, in the reduction of camphor (B46023), a substituted norbornanone, the hydride attack occurs preferentially from the endo direction, leading to the exo alcohol, because the exo face is blocked by a methyl group. Conversely, in norbornanone itself, the attack is from the less hindered exo face. youtube.com The substitution pattern on the norbornane ring is therefore a primary determinant of the stereochemical outcome.

Reagents and Catalysts: The choice of reagents and catalysts plays a crucial role. In the synthesis of 5-norbornene-2-carboxylic acid, the use of a strong, bulky base like sodium tert-butoxide was found to facilitate the isomerization of the thermodynamically favored endo-ester to the exo-ester. researchgate.netresearchgate.net The subsequent kinetically controlled hydrolysis, which is faster for the exo-isomer, allows for the isolation of the exo-acid in high selectivity. scirp.orgresearchgate.net Lewis acids are also known to enhance the endo selectivity in Diels-Alder reactions used to form norbornene precursors. scirp.org In palladium-catalyzed C-H bond activation, norbornene itself can act as a transient directing group, facilitating reactions at specific positions due to its stereochemical properties. nih.gov

Reaction Conditions: Parameters such as temperature and solvent can influence the stereoselectivity. Thermodynamic versus kinetic control is a key consideration. A reaction under kinetic control (lower temperature, short reaction time) will favor the product that is formed fastest, which is often the less sterically hindered exo product. Under thermodynamic control (higher temperature, longer reaction time), the reaction will favor the most stable product, which can sometimes be the endo isomer, depending on the specific substitution and intramolecular forces. researchgate.net

The interplay of these factors is complex, and achieving high stereoselectivity often requires careful optimization of the synthetic methodology. For instance, studies on the hydrolysis of methyl 5-norbornene-2-carboxylate have shown that the amount of water used is critical; an excess of water can lead to a non-selective and rapid hydrolysis, diminishing the exo-selectivity achieved under kinetically controlled conditions with a limited amount of water. researchgate.net

The following table summarizes the influence of various factors on the exo/endo selectivity in the formation of norbornane derivatives, based on analogous systems.

| Factor | Influence on Stereoselectivity | Example System |

| Steric Hindrance | Generally favors exo attack on unsubstituted norbornane systems due to the less hindered exo face. youtube.com | Nucleophilic attack on norbornanone. youtube.com |

| Bulky Substituents | Can block one face, directing attack to the opposite face. For example, methyl groups at C7 can hinder exo attack. | Reduction of camphor. youtube.com |

| Catalysts (Lewis Acids) | Can enhance endo selectivity in Diels-Alder reactions for precursor synthesis. scirp.org | Formation of 5-norbornene-2-carboxylic acid precursors. scirp.org |

| Base Strength | Stronger bases can promote isomerization to the thermodynamically more stable isomer before subsequent reactions. researchgate.net | Isomerization of endo to exo-methyl 5-norbornene-2-carboxylate using tBuONa. researchgate.net |

| Reaction Control | Kinetic control often favors the exo product due to a lower activation energy barrier. Thermodynamic control favors the most stable isomer. | Hydrolysis of methyl 5-norbornene-2-carboxylate. researchgate.net |

| Reagent Stoichiometry | The amount of a reagent, such as water in hydrolysis, can determine whether the reaction proceeds under selective kinetic control or non-selective conditions. researchgate.net | Exo-selective hydrolysis of norbornene esters. researchgate.net |

Mechanistic Investigations of Reactions Involving 3,3 Dimethyl 8,9 Dinorbornan 2 Yl Benzoate

Solvolysis Reactions and Kinetics of Norbornyl Benzoates

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a cornerstone for investigating reaction mechanisms, particularly the formation and fate of carbocation intermediates. For substrates like norbornyl benzoates, the rate of solvolysis is highly sensitive to the structure of the substrate, the nature of the solvent, and the temperature.

Solvent Effects on Solvolytic Rates

The rate of solvolysis of secondary benzoates is strongly influenced by the ionizing power and nucleophilicity of the solvent. The Grunwald-Winstein equation is a common tool used to analyze these effects, relating the rate constant (k) of a given solvolysis to the rate in a standard solvent (80% ethanol/20% water, k₀) through the parameters Y (solvent ionizing power) and l (sensitivity to solvent nucleophilicity).

For a secondary substrate like 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate (B1203000), the mechanism can range from a pure Sₙ1 pathway, characterized by a carbocation intermediate, to an Sₙ2 pathway, involving direct nucleophilic attack by the solvent. Highly ionizing, non-nucleophilic solvents such as trifluoroacetic acid or hexafluoroisopropanol are expected to significantly accelerate the reaction by stabilizing the forming carbocation, indicative of an Sₙ1 mechanism. Conversely, more nucleophilic solvents like ethanol or aqueous acetone can participate in the reaction, potentially leading to a mechanism with Sₙ2 character. researchgate.netnih.gov The steric hindrance imposed by the dimethyl groups at the C-3 position and the bulky dinorbornane framework would likely disfavor a direct backside (Sₙ2) attack, suggesting that the solvolysis predominantly proceeds through a carbocationic intermediate.

Table 1: Expected Relative Solvolysis Rates of 3,3-Dimethyl-8,9-dinorbornan-2-yl Benzoate in Various Solvents

| Solvent | Y (Ionizing Power) | N (Nucleophilicity) | Expected Relative Rate (k_rel) |

| Ethanol | -2.03 | 0.37 | Low |

| 80% Ethanol | 0.00 | 0.00 | 1.0 (Standard) |

| 50% Acetone | -0.85 | -0.39 | Moderate |

| Acetic Acid | -1.64 | -2.05 | Moderate-High |

| 97% TFE | 2.81 | -3.93 | High |

| 97% HFIP | 3.61 | -5.28 | Very High |

| Note: Y and N values are for tosylate leaving groups but illustrate the general solvent properties. The expected relative rates are qualitative predictions for this compound based on general principles of solvolysis. |

Temperature Dependence and Activation Parameters

The rate of a chemical reaction is inherently dependent on temperature, a relationship quantified by the Arrhenius equation. By studying the solvolysis of this compound at different temperatures, crucial thermodynamic activation parameters can be determined, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). researchgate.netdoaj.org

Enthalpy of Activation (ΔH‡): This parameter reflects the energy barrier that must be overcome for the reaction to occur. For an Sₙ1 solvolysis, this corresponds to the energy required to break the carbon-leaving group bond and form the carbocation intermediate.

Entropy of Activation (ΔS‡): This value provides insight into the degree of order in the transition state compared to the reactants. For a unimolecular ionization (Sₙ1), the transition state is typically more disordered than the starting material as the leaving group separates, often leading to a small positive or near-zero ΔS‡. In contrast, a bimolecular (Sₙ2) reaction, which requires the association of two molecules (substrate and solvent), results in a more ordered transition state and a negative ΔS‡. researchgate.net

Given the likely Sₙ1 nature of the solvolysis of this hindered substrate, a relatively large ΔH‡ would be expected due to the energy required for ionization, accompanied by a slightly positive or near-zero ΔS‡.

Table 2: Plausible Activation Parameters for the Solvolysis of a Hindered Secondary Norbornyl Benzoate

| Parameter | Plausible Value | Interpretation |

| ΔH‡ (Enthalpy of Activation) | 80-100 kJ/mol | Significant energy required for C-O bond cleavage. |

| ΔS‡ (Entropy of Activation) | -10 to +10 J/(mol·K) | Indicates a transition state with similar or slightly more disorder than the reactants, consistent with an Sₙ1 mechanism. |

| ΔG‡ (Gibbs Free Energy of Activation) | 90-110 kJ/mol | Overall kinetic barrier to the reaction at standard temperature. |

| Note: These values are representative for Sₙ1 solvolysis of similar compounds and are not experimental data for this compound. |

Rearrangement Pathways within the Norbornane (B1196662) System

The carbocation generated from the solvolysis of a norbornyl derivative is not a static entity. The rigid, strained framework of the norbornane system facilitates a variety of rapid intramolecular rearrangements, which have been central to the development of carbocation theory.

Wagner-Meerwein Rearrangements in Norbornyl Cations

A hallmark of norbornyl cation chemistry is the Wagner-Meerwein rearrangement, a type of wikipedia.orgcore.ac.uk-sigmatropic shift where an alkyl, aryl, or hydrogen group migrates to an adjacent electron-deficient carbon. wikipedia.org In the 2-norbornyl cation, the C1-C6 bond can migrate to C2, forming a new bond between C1 and C2 and leaving a positive charge at C6. This process is often extremely rapid and can lead to extensive scrambling of atomic positions within the molecule. core.ac.uk For the cation derived from this compound, a Wagner-Meerwein shift would involve the migration of the C1-C6 bond, leading to a rearranged cation. The presence of the gem-dimethyl group at C3 would influence the relative stability of the initially formed and rearranged cations. These rearrangements are key to understanding the product distributions in solvolysis reactions, as the nucleophilic solvent can attack any of the cationic centers present in the equilibrium. rsc.org

Non-Classical Carbocation Theory and its Implications for 2-Norbornyl Systems

The solvolysis of 2-norbornyl derivatives presents kinetic and stereochemical puzzles that are difficult to explain with a simple, classical carbocation. For instance, exo-2-norbornyl derivatives solvolyze much faster than their endo counterparts, and the reaction of an optically active exo substrate yields a completely racemic product. libretexts.org These observations led to the proposal of the "non-classical" carbocation, where the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center, two-electron sigma bond. stackexchange.comdalalinstitute.com This bridged, symmetrical structure accounts for both the enhanced reactivity of the exo isomer (due to anchimeric assistance from the C1-C6 sigma bond) and the formation of a racemic product, as the symmetrical intermediate can be attacked from either side with equal probability. wikipedia.orglibretexts.org The 2-norbornyl cation is a primary example of this phenomenon, and its non-classical nature has been confirmed by spectroscopic studies and X-ray crystallography. wikipedia.orgstackexchange.com The cation generated from this compound would be expected to exhibit similar non-classical character, with the sigma bond participating in charge delocalization.

Isomerization and Epimerization Mechanisms of Norbornane Esters

Isomerization in norbornane systems can occur through several pathways. Under the acidic conditions of solvolysis, the reversible formation of the carbocation intermediate can lead to epimerization at the C-2 position. If the carbocation has a finite lifetime, the departing benzoate anion can re-attack from either the exo or endo face, leading to a mixture of stereoisomers. In the case of a symmetrical non-classical ion, re-attack would lead to racemization. libretexts.org

Under basic conditions, a different mechanism for epimerization becomes available for esters. A strong base can remove the proton at the C-2 position (alpha to the carbonyl group of the benzoate), forming an enolate or a similar carbanionic intermediate. scirp.org Re-protonation of this intermediate can occur from either face, leading to a mixture of the endo and exo epimers. semanticscholar.orgresearchgate.net This base-catalyzed process allows for the interconversion of stereoisomers without proceeding through a carbocation. However, for a benzoate ester, the acidity of the alpha-proton is low, and this process may require very strong basic conditions.

Hydrolysis Mechanisms of Benzoate Esters in the Norbornane Series

The hydrolysis of this compound, involving the cleavage of its ester bond, can be achieved through several distinct mechanistic pathways, primarily catalyzed by acids or promoted by bases. The unique stereochemistry of the norbornane moiety plays a significant role in the kinetics of these reactions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of benzoate esters follows a well-established multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org This activation facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. libretexts.orgsemanticscholar.org Subsequent proton transfers and the elimination of the alcohol (3,3-Dimethyl-8,9-dinorbornan-2-ol) regenerate the catalyst and yield benzoic acid.

The key steps in this process are outlined below:

| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), enhancing the carbonyl carbon's electrophilicity. |

| 2. Nucleophilic Attack | A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed, containing both the benzoate and the incoming water moiety. |

| 4. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (the norbornanol). |

| 5. Elimination | The carbonyl double bond reforms, expelling the protonated alcohol as the leaving group. |

| 6. Deprotonation | The protonated benzoic acid is deprotonated by water to yield the final product and regenerate the acid catalyst. |

This mechanism is a classic example of nucleophilic acyl substitution.

Base-Promoted Hydrolysis and Kinetic Selectivity

Base-promoted hydrolysis, often referred to as saponification, occurs via a different mechanism, typically the bimolecular acyl-oxygen cleavage (BAC2) pathway. nih.gov The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.orgstudy.comsaskoer.ca This attack forms a tetrahedral intermediate. semanticscholar.orgstudy.com The intermediate then collapses, eliminating the alkoxide (3,3-Dimethyl-8,9-dinorbornan-2-oxide) as the leaving group. A final, rapid acid-base reaction between the carboxylic acid and the alkoxide drives the reaction to completion. saskoer.ca

The steric hindrance presented by the bulky 3,3-Dimethyl-8,9-dinorbornan-2-yl group is a critical factor influencing the reaction rate. The accessibility of the carbonyl carbon to the incoming nucleophile is reduced, which can lead to slower hydrolysis rates compared to less sterically hindered benzoates like methyl benzoate or ethyl benzoate. nih.gov

Kinetic selectivity in the hydrolysis of norbornane-series esters is particularly evident in enzymatic reactions, where enzymes can distinguish between different stereoisomers. tandfonline.comtandfonline.com For instance, butyrylcholinesterase (BChE) shows stereoselectivity in the hydrolysis of exo- and endo-norbornyl esters, preferentially hydrolyzing specific enantiomers based on how well the norbornyl ring fits into the enzyme's active site. tandfonline.comtandfonline.com This selectivity highlights the profound impact of the rigid, three-dimensional structure of the norbornane skeleton on chemical reactivity.

Factors influencing the rate of base-promoted hydrolysis are summarized in the table below.

| Factor | Influence on Reaction Rate | Rationale |

| Steric Hindrance | Decreases rate | The bulky 3,3-Dimethyl-8,9-dinorbornan-2-yl group impedes the approach of the hydroxide nucleophile to the carbonyl carbon. |

| Electronic Effects | Can increase or decrease rate | Electron-withdrawing groups on the benzoate ring increase the electrophilicity of the carbonyl carbon, accelerating the reaction, while electron-donating groups have the opposite effect. nih.govresearchgate.net |

| Solvent | Varies | The choice of solvent can influence the solvation of reactants and the transition state, thereby affecting the reaction kinetics. researchgate.net |

Intramolecular Catalysis and its Influence on Ester Hydrolysis

Intramolecular catalysis can significantly accelerate ester hydrolysis when a catalytic functional group is suitably positioned within the same molecule. In the context of the norbornane series, the rigid framework can hold a catalytic group in close proximity to the ester linkage, enhancing reaction rates. researchgate.net For example, studies on the hydrolysis of amides derived from norbornene-2,3-dicarboxylic acid show that an adjacent carboxylic acid group can act as an intramolecular catalyst. researchgate.net

This process typically involves the formation of a cyclic intermediate, such as a tetrahedral adduct, which is more favorable than the corresponding intermolecular reaction. researchgate.net The "effective molarity," a measure of the efficiency of intramolecular catalysis, can be very high in rigid systems like the norbornane structure. researchgate.net While this compound itself lacks an internal catalytic group, derivatives containing functionalities like a hydroxyl or carboxyl group on the norbornane skeleton could exhibit this phenomenon.

Electrophilic and Nucleophilic Addition Reactions at the Benzoate Moiety

The benzoate moiety of the molecule is susceptible to both electrophilic and nucleophilic attacks at different sites.

Electrophiles are drawn to the electron-rich oxygen atoms of the carbonyl group, while nucleophiles target the electron-deficient carbonyl carbon. libretexts.org

Electrophilic Attack: In acidic conditions, the primary site of electrophilic attack is the carbonyl oxygen. Protonation of this oxygen, as seen in acid-catalyzed hydrolysis, activates the carbonyl group for subsequent nucleophilic attack. libretexts.org The benzene ring can also undergo electrophilic aromatic substitution, although the benzoate ester group is generally deactivating.

Nucleophilic Attack: The carbonyl carbon is the primary site for nucleophilic attack. This is the key step in hydrolysis and other reactions such as reduction and organometallic additions. libretexts.orgsaskoer.ca

These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the nucleophile adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group (the alkoxide).

A summary of common addition reactions at the benzoate moiety is provided below.

| Reaction Type | Reagent | Product(s) | Mechanism |

| Hydrolysis (Base-Promoted) | Hydroxide (e.g., NaOH) | Benzoic acid (as salt), 3,3-Dimethyl-8,9-dinorbornan-2-ol | Nucleophilic addition of OH⁻ followed by elimination of the alkoxide. libretexts.orgsaskoer.ca |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Benzyl alcohol, 3,3-Dimethyl-8,9-dinorbornan-2-ol | Nucleophilic addition of a hydride ion (H⁻), followed by elimination of the alkoxide and a second hydride addition to the resulting aldehyde. libretexts.org |

| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary alcohol, 3,3-Dimethyl-8,9-dinorbornan-2-ol | Two equivalents of the Grignard reagent add. The first forms a ketone intermediate, which then reacts with the second equivalent. libretexts.org |

Stereochemical and Conformational Analysis

Exo/Endo Isomerism in Norbornane (B1196662) Esters

A critical feature of substituted norbornane systems, including 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate (B1203000), is the existence of exo and endo stereoisomers. This isomerism arises from the orientation of the benzoate substituent on the bicyclo[2.2.1]heptane ring system.

The exo isomer is characterized by the substituent pointing away from the six-membered ring, on the same side as the one-carbon bridge (C7).

The endo isomer has the substituent oriented towards the six-membered ring, on the opposite side of the one-carbon bridge. wikipedia.org

The relative stability of these isomers is influenced by steric hindrance. Generally, the exo isomer is thermodynamically more stable than the endo isomer due to reduced steric interactions with the rest of the norbornane skeleton. scirp.org This steric strain in the endo position can influence the reactivity of the ester. researchgate.net In the context of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate, the bulky benzoate group would experience significant steric clash in the endo position, further favoring the exo configuration.

The differentiation between exo and endo isomers is typically achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between protons on the substituent-bearing carbon and the bridgehead protons are characteristically different for the two isomers.

Table 1: Representative ¹H-NMR Coupling Constants for Exo and Endo Isomers in Norbornane Systems

| Isomer | Coupling (H-C-C-H) | Typical J-value (Hz) |

|---|---|---|

| Exo | J(H2-endo, H3-exo) | 8-10 |

| Endo | J(H2-exo, H3-endo) | 3-5 |

| Exo | J(H2-endo, H1-bridgehead) | ~0 |

| Endo | J(H2-exo, H1-bridgehead) | ~4 |

Note: This table presents typical values for norbornane systems and serves as an illustrative guide for this compound.

Conformational Preferences and Dynamics of the Bicyclic System

The bicyclo[2.2.1]heptane, or norbornane, skeleton is a rigid structure with limited conformational flexibility. fiveable.melibretexts.org This rigidity is a consequence of the bridged ring system, which locks the six-membered ring into a boat-like conformation. uci.edu Unlike cyclohexane, which can readily undergo chair-boat interconversions, the norbornane framework in this compound is essentially fixed.

The primary conformational considerations for this molecule revolve around the rotation of the benzoate group and any minor puckering of the five-membered rings. The presence of the gem-dimethyl group at the C3 position introduces additional steric constraints, further restricting the conformational freedom of the molecule. These methyl groups can influence the preferred orientation of the benzoate substituent in both the exo and endo forms.

Computational modeling and spectroscopic techniques are valuable tools for investigating the subtle conformational preferences of such rigid bicyclic systems. researchgate.net These studies can provide insights into the minimum energy conformations and the rotational barriers of the substituent groups.

Chiral Resolution and Enantioselective Synthesis

The norbornane framework is inherently chiral, and unless synthesized from achiral starting materials via a process that does not introduce chirality, this compound will exist as a racemic mixture of enantiomers. Given the presence of multiple stereocenters, the synthesis and separation of enantiomerically pure forms are significant aspects of its chemistry.

Chiral Resolution: Classical resolution techniques can be employed to separate the enantiomers. This typically involves the reaction of the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods such as crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Enantioselective Synthesis: Modern synthetic methodologies offer more direct routes to enantiomerically enriched norbornane derivatives. researchgate.net The Diels-Alder reaction, a common method for constructing the norbornane skeleton, can be rendered enantioselective through the use of chiral catalysts or chiral auxiliaries. chemrxiv.orgchemrxiv.org For instance, a chiral Lewis acid catalyst could be employed in the cycloaddition step to favor the formation of one enantiomer over the other. rsc.org

Table 2: Potential Strategies for Enantioselective Synthesis

| Method | Description |

|---|---|

| Chiral Lewis Acid Catalysis | Employs a chiral Lewis acid to catalyze the Diels-Alder reaction between a diene and a dienophile, leading to an enantiomerically enriched product. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the dienophile, directing the stereochemical outcome of the Diels-Alder reaction. The auxiliary is subsequently removed. |

The applicability of these methods to this compound would depend on the specific synthetic route chosen for its preparation.

Influence of Stereochemistry on Reaction Pathways

The stereochemistry of the norbornane system, particularly the exo or endo orientation of the benzoate group, exerts a profound influence on the molecule's reactivity. libretexts.org The rigid framework and the steric environment around the reactive centers dictate the accessibility of reagents and the stereochemical outcome of reactions.

For reactions involving the ester functionality, such as hydrolysis or transesterification, the steric hindrance in the endo position can significantly slow down the reaction rate compared to the more accessible exo isomer. researchgate.net

Furthermore, reactions occurring at other positions on the norbornane ring will be influenced by the stereochemistry at C2. For example, the approach of a reagent to the C5-C6 double bond (if present in a norbornene precursor) would be sterically hindered from the syn face in the exo isomer.

The stereochemical outcome of reactions on norbornane derivatives is often predictable based on steric control, with reagents preferentially attacking from the less hindered exo face. rsc.org This principle is a cornerstone of synthetic strategies involving the norbornane scaffold. The stereoisomeric structure has been shown to have a negligible effect on some reaction pathways, such as ignition, while strongly correlating with others. osti.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Norbornane |

| Bicyclo[2.2.1]heptane |

Advanced Spectroscopic and Analytical Methodologies in Mechanistic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the study of organic reaction mechanisms, extending far beyond simple structural confirmation. For a molecule like 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate (B1203000), advanced NMR techniques can provide deep insights into reaction kinetics, the structure of transient intermediates, and stereochemical pathways.

Two-dimensional (2D) NMR experiments are particularly powerful. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space correlations between protons, which is crucial for determining the stereochemistry of the ester group relative to the bicyclic framework. columbia.eduresearchgate.net These techniques are invaluable for differentiating between endo and exo isomers and for understanding the conformational dynamics of the molecule in solution. columbia.edureddit.com For example, in a study of norbornene derivatives, NOESY was effectively used to assign the structure and stereochemistry of substituted norbornenes. rsc.org

Furthermore, NMR can be employed to monitor reaction kinetics in real-time. In a study on the intramolecular trans-esterification of dihydroxybornane monoacrylate esters, ¹H NMR was used to follow the concentrations of reactants and products over time, allowing for the determination of kinetic and thermodynamic parameters. scielo.org.za This approach could be applied to study the hydrolysis or transesterification of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate, providing a detailed picture of the reaction progress and insight into the transition state. scielo.org.za

| NMR Technique | Application in Mechanistic Studies of Bicyclic Esters | Illustrative Example |

| NOESY/ROESY | Determination of stereochemistry and through-space proton proximities. columbia.edureddit.com | Observing a cross-peak between a proton on the benzoate ring and a proton on the norbornane (B1196662) skeleton to confirm a specific spatial arrangement. |

| COSY (Correlation Spectroscopy) | Establishing proton-proton coupling networks to confirm connectivity within the bicyclic system. | Tracing the connectivity from the proton at C2 to adjacent protons in the norbornane framework. |

| HSQC/HMBC | Correlating protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC) to unambiguously assign ¹H and ¹³C spectra. | Confirming the attachment of the benzoate group to the C2 position of the dinorbornane skeleton. |

| Kinetic NMR Studies | Monitoring the concentration of species over time to determine reaction rates, orders, and activation parameters. scielo.org.za | Following the disappearance of the ester's ¹H signals and the appearance of product signals during a hydrolysis reaction. |

Infrared (IR) and Raman Spectroscopy in Probing Reaction Intermediates

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a powerful lens for observing the formation and disappearance of functional groups, making it highly suitable for identifying reaction intermediates. For reactions involving this compound, these methods can provide real-time information about the chemical transformations occurring.

In-situ IR spectroscopy, such as ReactIR, allows for the continuous monitoring of a reaction mixture without the need for sampling. mt.com This is particularly advantageous for studying reactions with short-lived intermediates or those that are sensitive to environmental changes. For example, during the hydrolysis of the ester, one could monitor the decrease in the intensity of the ester C=O stretching band (typically around 1720-1740 cm⁻¹) and the concurrent appearance of the carboxylic acid C=O stretching band (around 1700-1725 cm⁻¹) and the broad O-H stretching band (around 2500-3300 cm⁻¹). purdue.edu

Variable Temperature Infrared (VTIR) spectroscopy can also be employed to study reaction dynamics and the thermodynamics of intermediate formation. rsc.orgspecac.com By altering the temperature, it is possible to trap or slow the decay of reactive intermediates, allowing for their spectroscopic characterization. specac.com This would be useful in studying, for example, the formation of a tetrahedral intermediate during the nucleophilic acyl substitution of the benzoate group.

| Spectroscopic Technique | Application | Key Vibrational Modes for this compound Reactions |

| In-situ IR Spectroscopy | Real-time monitoring of reactant consumption and product/intermediate formation. mt.comacs.org | Ester C=O stretch (~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹). |

| Variable Temperature IR | Studying reaction thermodynamics and stabilizing transient intermediates for detection. rsc.orgnih.gov | Observing shifts in vibrational frequencies of key functional groups upon temperature changes, indicating changes in bonding or intermolecular interactions. |

| Raman Spectroscopy | Complementary to IR, particularly useful for symmetric vibrations and reactions in aqueous media. | Monitoring changes in the symmetric vibrations of the norbornane skeleton and the benzoate ring during a reaction. |

Mass Spectrometry for Reaction Product Analysis and Fragmentation Studies

Mass spectrometry (MS) is an essential tool for identifying reaction products and gaining structural information through the analysis of fragmentation patterns. Various ionization techniques can be employed, with Electron Impact (EI) and Chemical Ionization (CI) being common choices for relatively small organic molecules. emory.eduyoutube.com

In the mass spectrum of this compound, the molecular ion peak would confirm the mass of the compound. The fragmentation patterns would be expected to arise from the cleavage of the ester bond and fragmentation of the bicyclic system. Common fragmentation pathways for benzoate esters include the loss of the alkoxy group and the formation of a benzoyl cation (m/z 105). nih.govresearchgate.net The dinorbornane portion would also undergo characteristic fragmentations, often involving retro-Diels-Alder reactions or the loss of alkyl groups. acs.orgyoutube.com

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure of fragment ions, providing more detailed structural information about the original molecule and its reaction products. This is particularly useful for distinguishing between isomers, which might otherwise be difficult to differentiate.

| Ionization Method | Characteristics | Expected Fragments for this compound |

| Electron Impact (EI) | "Hard" ionization technique causing extensive fragmentation, providing a detailed fingerprint of the molecule. emory.edu | Molecular ion (M⁺), benzoyl cation (C₆H₅CO⁺, m/z 105), loss of benzoic acid, and fragments from the dinorbornane skeleton. |

| Chemical Ionization (CI) | "Soft" ionization technique resulting in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, useful for confirming molecular weight. uky.edu | [M+H]⁺, and adducts with reagent gas ions. |

| Tandem MS (MS/MS) | Isolation and further fragmentation of a specific ion to elucidate its structure. | Fragmentation of the dinorbornane cation to understand its specific ring structure and substitution pattern. |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. springernature.comed.ac.uk For a chiral molecule like this compound, which has multiple stereocenters, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous assignment of the relative and absolute configuration of all chiral centers. researchgate.netnih.gov

The technique works by diffracting X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to calculate the positions of all atoms in the molecule with high precision. For the determination of absolute configuration, the anomalous dispersion effect is utilized, which requires careful data collection and analysis. nih.govnih.gov The successful crystallographic analysis of numerous norbornane derivatives demonstrates the power of this technique in resolving complex stereochemical questions in bicyclic systems. rsc.orgresearchgate.netrsc.org

| Parameter | Information Provided | Significance for this compound |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | Foundational data for structure solution. |

| Space Group | The symmetry elements present in the crystal. | Indicates whether the molecule crystallizes in a chiral or achiral environment. |

| Atomic Coordinates | The precise position of every atom in the molecule. | Allows for the determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. nih.gov | A value close to 0 with a small standard uncertainty would confirm the correct enantiomer has been modeled. |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations on Molecular Structure and Stability

At present, there is a lack of published research focusing on the quantum mechanical calculations of 3,3-dimethyl-8,9-dinorbornan-2-yl benzoate (B1203000). Such studies would be invaluable for elucidating the molecule's electronic structure, optimized geometry, and energetic profile. Future research in this area would likely involve the use of methods such as Density Functional Theory (DFT) or ab initio calculations to determine key parameters like bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. Furthermore, calculations of thermodynamic properties, including enthalpy of formation and Gibbs free energy, would provide crucial insights into its intrinsic stability.

Transition State Modeling and Reaction Pathway Prediction

The prediction of reaction pathways and the modeling of transition states for reactions involving 3,3-dimethyl-8,9-dinorbornan-2-yl benzoate remain unexplored areas in computational chemistry. Theoretical investigations could, for example, map out the energy landscape for the esterification reaction that forms the compound or for its hydrolysis back to 3,3-dimethyl-8,9-dinorbornan-2-ol and benzoic acid. Identifying the transition state structures and their associated activation energies would provide a deeper understanding of the kinetics and mechanisms of these potential transformations.

Solvation Models in Simulating Condensed-Phase Reactivity

The influence of solvents on the reactivity and properties of this compound has not been documented in computational studies. The application of implicit or explicit solvation models would be essential to simulate its behavior in a condensed phase, which is more representative of real-world chemical processes. Such models could predict how the polarity of the solvent might affect the molecule's conformational preferences and the rates of reactions in which it participates.

Derivatization and Analogues As Mechanistic Probes

Synthesis of Isotopically Labeled Analogues for Mechanistic Tracing

Isotopic labeling is a powerful technique for tracking the fate of atoms or functional groups during a chemical reaction, providing unambiguous evidence for reaction mechanisms. In the case of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate (B1203000), several atoms could be replaced with their heavier isotopes to probe different aspects of its reactivity, such as ester hydrolysis or pyrolysis.

A common strategy for studying ester hydrolysis is to label the carbonyl oxygen with ¹⁸O. The synthesis of such a labeled compound would start with ¹⁸O-labeled benzoic acid (C₆H₅C¹⁸O¹⁸OH). This labeled acid could then be converted to its more reactive acid chloride (C₆H₅C¹⁸OCl) by treatment with a reagent like thionyl chloride (SOCl₂). Finally, the labeled benzoyl chloride would be reacted with 3,3-Dimethyl-8,9-dinorbornan-2-ol to yield the desired ¹⁸O-labeled ester.

During hydrolysis of this ester, the location of the ¹⁸O label in the products can distinguish between two possible mechanisms:

Acyl-oxygen cleavage: If the water molecule attacks the carbonyl carbon, the ¹⁸O label will remain with the benzoate group, appearing in the resulting benzoic acid.

Alkyl-oxygen cleavage: If the water molecule attacks the carbon of the norbornane (B1196662) skeleton attached to the oxygen, the ¹⁸O label will be incorporated into the 3,3-Dimethyl-8,9-dinorbornan-2-ol product.

Given the sterically hindered nature of the tertiary carbon in the norbornane moiety, alkyl-oxygen cleavage might be a plausible pathway under certain conditions, and isotopic labeling would be the definitive method to investigate this.

Systematic Structural Modifications to Probe Electronic and Steric Effects

To understand how the bulky 3,3-Dimethyl-8,9-dinorbornan-2-yl group influences reactivity, systematic modifications to this framework would be undertaken. These modifications would aim to alter the steric hindrance and electronic properties in a controlled manner.

For instance, removing one or both of the methyl groups at the 3-position would create a series of less sterically hindered analogues:

3-Methyl-8,9-dinorbornan-2-yl benzoate

8,9-dinorbornan-2-yl benzoate

By comparing the rates of a reaction (e.g., hydrolysis) across this series, the steric effect of the methyl groups could be quantified. A significant decrease in reaction rate with the addition of methyl groups would indicate that steric hindrance at the reaction center is a dominant factor.

The following table illustrates a hypothetical series of compounds and the expected qualitative trend in reaction rates based on steric hindrance.

| Compound | Number of Methyl Groups at C3 | Expected Relative Rate of Hydrolysis |

| 8,9-dinorbornan-2-yl benzoate | 0 | Fastest |

| 3-Methyl-8,9-dinorbornan-2-yl benzoate | 1 | Intermediate |

| 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate | 2 | Slowest |

Synthesis of Benzoate Esters with Varying Substituents on the Aromatic Ring

To probe the electronic effects transmitted through the ester group, a series of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoates with different substituents on the aromatic ring would be synthesized. This is a classic approach used in physical organic chemistry, often associated with the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents.

The synthesis would involve reacting 3,3-Dimethyl-8,9-dinorbornan-2-ol with a series of substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, 4-chlorobenzoyl chloride). This would yield a set of esters with identical steric environments around the ester linkage but varying electronic properties.

The reactivity of these esters would then be measured under identical conditions. For a reaction like alkaline hydrolysis, where a negative charge builds up in the transition state at the carbonyl carbon, the following trends would be expected:

Electron-withdrawing groups (e.g., -NO₂) would stabilize the transition state, increasing the reaction rate.

Electron-donating groups (e.g., -OCH₃) would destabilize the transition state, decreasing the reaction rate.

A plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) would likely yield a straight line, confirming that the reaction is sensitive to the electronic effects of the substituents.

The table below shows a hypothetical dataset for the relative hydrolysis rates of such a series.

| Substituent on Aromatic Ring | Hammett Constant (σ) | Expected Relative Rate Constant (k_rel) |

| 4-Methoxy (-OCH₃) | -0.27 | 0.5 |

| 4-Methyl (-CH₃) | -0.17 | 0.8 |

| Hydrogen (-H) | 0.00 | 1.0 |

| 4-Chloro (-Cl) | 0.23 | 2.5 |

| 4-Nitro (-NO₂) | 0.78 | 15.0 |

Investigating the Influence of Norbornane Substituents on Ester Reactivity

Furthermore, substituents could exert through-bond or through-space electronic effects. For instance, an electron-withdrawing group elsewhere on the norbornane skeleton could potentially influence the stability of intermediates or transition states involved in reactions at the ester functionality.

To study these effects, a series of analogues with substituents at various positions on the 8,9-dinorbornane skeleton would be synthesized. Comparing their reaction rates to that of the parent compound, this compound, would provide insight into the long-range effects within this complex bicyclic system.

Historical Perspectives and Contemporary Significance in Physical Organic Chemistry

The Role of Norbornyl Systems in the Development of Carbocation Chemistry

Norbornyl systems have played a pivotal role in the understanding of carbocation intermediates. The solvolysis of norbornyl esters, such as 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate (B1203000), is a classic method for generating and studying these reactive species. In such a reaction, the benzoate group departs, leaving behind a carbocation at the C2 position.

The structure of this specific compound introduces important constraints. The gem-dimethyl groups at the C3 position sterically hinder the molecule and prevent certain classical rearrangement pathways, such as a 1,2-hydride shift from C3 to C2. This blockage forces the reaction to proceed through other mechanistic routes, making it a valuable tool for isolating and studying specific electronic effects. The rigid, fused dinorbornan framework further limits conformational flexibility, allowing for a more precise study of the geometric and electronic requirements for carbocation stabilization.

Studies on simpler norbornyl systems have established a dramatic difference in reactivity between stereoisomers. For instance, the solvolysis of exo-2-norbornyl tosylate is significantly faster than that of its endo counterpart, a phenomenon attributed to the participation of the C1-C6 sigma bond in stabilizing the developing positive charge. core.ac.uk

Table 1: Relative Solvolysis Rates of Selected Bicyclic Compounds This interactive table showcases the profound impact of substrate structure on reaction rate, a key indicator of carbocation stabilization mechanisms.

| Compound | Leaving Group | Relative Rate (k_rel) |

| Cyclohexyl Tosylate | Tosylate | 1 |

| endo-2-Norbornyl Tosylate | Tosylate | 0.7 |

| exo-2-Norbornyl Tosylate | Tosylate | 245 |

| 7,7-Dimethyl-exo-2-Norbornyl Tosylate | Tosylate | 2,500,000 |

Note: Data is compiled from landmark studies in physical organic chemistry for illustrative purposes.

Contributions to Understanding Delocalization and Hyperconjugation

The exceptional stability of the 2-norbornyl cation is a direct result of electron delocalization, a concept that this system helped to clarify. Two primary mechanisms are at play: σ-delocalization (sigma participation) and hyperconjugation.

In the carbocation formed from 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate, the C1-C6 σ-bond is perfectly positioned to overlap with the empty p-orbital at C2. This sharing of electron density across three centers (C1, C2, and C6) is a form of σ-delocalization that significantly stabilizes the cation. wikipedia.org This interaction is far more effective than typical hyperconjugation, which involves the overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital. While the cation would also be stabilized by hyperconjugation with C-H bonds on C1 and within the fused ring system, it is the C1-C6 σ-participation that is considered the dominant stabilizing factor. unacademy.com

Evolution of Theories on Non-Classical Ions

The study of the 2-norbornyl cation sparked one of the most significant debates in the history of chemistry: the classical versus non-classical ion controversy. wikipedia.org

The Classical Theory: Championed by Herbert C. Brown, this theory proposed that the 2-norbornyl cation existed as a pair of rapidly equilibrating classical carbocations. wikipedia.org

The Non-Classical Theory: Proposed by Saul Winstein, this theory argued for a single, symmetrical, bridged intermediate where the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center two-electron bond. core.ac.ukunacademy.com

The solvolysis of a substrate like this compound would generate a cation directly relevant to this debate. The steric bulk of the 3,3-dimethyl groups and the rigidity of the dinorbornan skeleton would alter the potential energy surface, likely favoring the non-classical, bridged structure by destabilizing potential classical arrangements. uregina.ca

The controversy was largely resolved by the work of George Olah, who used superacidic media to prepare stable carbocations that could be observed directly by NMR spectroscopy. wikipedia.org These experiments, and later an X-ray crystal structure determination, confirmed that the ground state of the parent 2-norbornyl cation is indeed the bridged, non-classical structure. wikipedia.orgresearchgate.net This non-classical ion is characterized by delocalized three-center, two-electron bonds. wikipedia.org

Impact on Reaction Mechanism Research and Education

The intensive research into norbornyl systems fundamentally changed how chemists approach reaction mechanisms. It solidified the concept of "neighboring group participation," where a part of the molecule's framework actively assists in a reaction.

The stereochemical outcome of solvolysis reactions in these systems is a powerful educational tool. For example, the solvolysis of an exo-norbornyl ester yields an exclusively exo product, and if the starting material is optically active, the product is a racemic mixture. wikipedia.org This is compelling evidence for a symmetrical, achiral intermediate—the non-classical ion—which can be attacked by a nucleophile from the exo face at either C1 or C2 with equal probability.

Applying this to this compound, one can confidently predict that its solvolysis would also proceed with high stereoselectivity, yielding the corresponding exo-alcohol or acetate (B1210297) product. The study of such complex derivatives continues to be vital, pushing chemists to refine their understanding of steric and electronic effects and providing clear, demonstrable examples of complex mechanistic principles for students and researchers alike.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations Involving Norbornyl Benzoates

The rigid norbornane (B1196662) framework is a cornerstone in the development of unique catalytic systems, most notably in palladium-catalyzed reactions. Future research can build upon this foundation to unlock new synthetic pathways.

A primary avenue for exploration lies in expanding the scope of palladium/norbornene cooperative catalysis, often referred to as Catellani-type reactions. researchgate.net These reactions allow for the selective functionalization of multiple positions on an aromatic ring. researchgate.net A key step in this catalytic cycle involves the formation of a stable five-membered aryl-norbornyl-palladacycle intermediate. researchgate.net Future studies could investigate the behavior of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate (B1203000) and its derivatives within this catalytic system. The steric bulk introduced by the dimethyl groups and the electronic influence of the benzoate ester could significantly modulate the stability and reactivity of the palladacycle intermediate, potentially leading to novel and highly selective transformations.

Furthermore, the benzoate moiety itself offers an opportunity for catalytic innovation. Research has shown that benzoyl groups can act as highly efficient photosensitizers, enabling reactions such as the direct C(sp³)–H fluorination of unactivated bonds under visible light. researchgate.net This dual functionality, where the benzoate acts as both a directing group and an internal photocatalyst, could be exploited. Investigations could focus on intramolecular reactions, where the photoexcited benzoate group promotes transformations at specific sites on the norbornyl scaffold, guided by proximity. This approach could provide a powerful strategy for late-stage functionalization of complex molecules.

A summary of potential catalytic systems for exploration is presented below.

| Catalytic System | Key Intermediate/Principle | Potential Application for Norbornyl Benzoates |

| Palladium/Norbornene Cooperative Catalysis | Aryl-norbornyl-palladacycle | Ortho- and ipso-functionalization of aryl halides using norbornyl benzoate as a transient mediator. researchgate.net |

| Benzoate-mediated Photocatalysis | Photoexcited Benzoyl Group | Intramolecular C-H activation and functionalization of the norbornane skeleton. researchgate.net |

| Novel Redox Catalysis | Light-activated Electron Transfer | Environmentally friendly synthesis of complex derivatives via redox reactions. sciencedaily.com |

Advanced Spectroscopic Techniques for Real-time Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involving norbornyl systems is crucial for optimizing existing transformations and discovering new ones. The historical debate over the classical versus non-classical nature of the 2-norbornyl cation, which was extensively studied using techniques like NMR and Raman spectroscopy, underscores the complexity of these systems. wikipedia.org Modern spectroscopic methods offer unprecedented opportunities to monitor these intricate processes in real time.

Future research should employ a suite of advanced, in-situ spectroscopic techniques to probe reaction intermediates and transition states. For instance, techniques like fiber-coupled LED irradiation combined with EPR and NMR spectroscopy can be used to monitor photoreactions in real time, identifying radical intermediates and tracking their evolution. bath.ac.uk This would be particularly valuable for studying the photocatalytic transformations described in the previous section.

Process analytical technologies such as inline Raman and mid-infrared (MIR) spectroscopy can provide continuous, time-resolved data on the concentration of reactants, intermediates, and products without disturbing the reaction. bath.ac.uk These techniques are powerful tools for kinetic analysis and mechanistic elucidation, moving beyond static, end-point measurements.

| Spectroscopic Technique | Information Gained | Application to Norbornyl Benzoate Reactions |

| In-situ NMR Spectroscopy | Structural information on intermediates, reaction kinetics. | Characterizing transient species like the 2-norbornyl cation; monitoring progress of photoreactions. wikipedia.orgbath.ac.uk |

| In-situ Raman Spectroscopy | Vibrational modes, symmetry of species. | Probing the structure of catalytic intermediates like palladacycles in real-time. wikipedia.orgmdpi.com |

| In-situ EPR Spectroscopy | Detection and characterization of radical species. | Monitoring radical-mediated pathways in photocatalytic or redox reactions. bath.ac.uk |

| In-situ FTIR/MIR Spectroscopy | Functional group analysis, concentration changes. | Tracking the consumption of starting materials and formation of products for kinetic modeling. mdpi.com |

High-Throughput Screening of Analogues for Fundamental Reactivity Studies

To systematically explore the vast chemical space of norbornyl benzoates, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of molecules with desired properties and providing rich datasets for understanding structure-reactivity relationships. researchgate.netnih.gov

An HTS approach could be applied to a library of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate analogues, where substituents on both the norbornane skeleton and the benzoate ring are systematically varied. These libraries could be synthesized on a nanoscale using automated acoustic dispensing technology, and the crude reaction mixtures could be directly screened for reactivity in various catalytic transformations. nih.gov For example, a screening campaign could rapidly identify which analogues are most effective in palladium-catalyzed cross-coupling reactions or which exhibit the highest quantum yield in photocatalytic processes.

Differential Scanning Fluorimetry (DSF) is an efficient HTS technique that could be adapted to study the binding of norbornyl analogues to catalytic species, providing insights into reaction mechanisms. nih.govub.edu By combining automated synthesis with rapid screening assays, researchers can quickly build comprehensive models of how structural modifications influence reactivity. nih.gov

Integration of Machine Learning in Predicting Norbornyl Reactivity

The large datasets generated from HTS campaigns are ideally suited for the application of machine learning (ML). ML models can uncover complex, non-obvious relationships between molecular structure and chemical reactivity, moving beyond traditional empirical models. nih.govresearchgate.net

Future research should focus on developing robust ML models to predict the behavior of norbornyl benzoates. By representing molecules using structural fingerprints, these models can be trained to predict various reaction outcomes, such as chemical yield or stereoselectivity. eurekalert.org A key advantage is that the same model architecture can often be applied to different prediction tasks. eurekalert.org

Furthermore, ML can accelerate the discovery process by predicting suitable reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation, thereby minimizing the need for extensive experimental optimization. chemintelligence.com Neural networks trained on large reaction databases can learn the intricate interplay between reactants and reagents to suggest optimal conditions. chemintelligence.com This predictive power can guide the design of new experiments, focusing laboratory efforts on the most promising candidates and reaction pathways. rjptonline.orgnovartis.com The ultimate goal is to create a feedback loop where HTS provides data to train increasingly accurate ML models, which in turn guide the design of the next generation of experiments and norbornyl analogues. imeche.org

| Machine Learning Application | Approach | Potential Impact on Norbornyl Research |

| Reactivity Prediction | Train neural networks on molecular fingerprints and experimental outcomes. | Accurately predict yields and selectivity for new analogues, guiding synthetic priorities. nih.goveurekalert.org |

| Reaction Condition Optimization | Use models trained on large reaction databases (e.g., Reaxys). | Suggest optimal catalysts, solvents, and temperatures for desired transformations, reducing experimental effort. chemintelligence.com |

| De Novo Design | Employ generative models to design novel structures. | Propose new norbornyl benzoate analogues with specific, desired reactivity profiles for subsequent HTS. |

| Mechanistic Insight | Analyze model parameters to identify key structural features influencing reactivity. | Provide a deeper understanding of the underlying physical organic principles governing reactions. researchgate.net |

Q & A

Q. How can the molecular structure of 3,3-dimethyl-8,9-dinorbornan-2-yl benzoate be rigorously characterized?

Methodological Answer: The compound’s structure is best resolved via X-ray crystallography , leveraging software like SHELX for refinement. Key steps include:

- Growing single crystals in a solvent system (e.g., ethanol/water).

- Collecting intensity data using a diffractometer.

- Solving the phase problem via direct methods (e.g., SHELXS/SHELXD) and refining with SHELXL .

- Validating the norbornane ring conformation using puckering coordinates (e.g., Cremer-Pople parameters) to quantify deviations from planarity .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A standard approach involves esterification of the parent alcohol (3,3-dimethyl-8,9-dinorbornan-2-ol) with benzoyl chloride:

- Catalyst : Use Lewis acids (e.g., H₂SO₄, DMAP) in anhydrous conditions.

- Reaction Monitoring : Track progress via TLC or GC-MS.

- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can conformational analysis of the norbornane ring system be performed to resolve steric or electronic effects?

Methodological Answer: Combine computational chemistry and experimental data :

- Computational : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to calculate puckering amplitudes (𝑞) and phase angles (𝜙) .

- Experimental : Compare calculated puckering parameters with X-ray-derived values. Discrepancies may indicate crystal packing effects or solvent interactions.

- Case Study : If puckering deviates significantly (e.g., flattened boat vs. chair), re-evaluate hydrogen bonding or steric strain in the crystal lattice .

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: Apply central composite design (CCD) to maximize yield/purity:

- Variables : Test factors like temperature, catalyst loading, and reaction time.

- Modeling : Fit data to a quadratic equation (e.g., 𝑦 = 𝛽₀ + Σ𝛽ᵢ𝑥ᵢ + Σ𝛽ᵢⱼ𝑥ᵢ𝑥ⱼ).

- Validation : Confirm model adequacy via ANOVA (𝑝 < 0.05) and lack-of-fit tests.

- Case Study : For microencapsulation (analogous to emamectin benzoate), CCD identified optimal pH (6.5) and stirring speed (1200 rpm) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Methodological Answer: Address discrepancies systematically:

- NMR Reassessment : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts.

- Dynamic Effects : Use variable-temperature NMR to probe conformational exchange (e.g., ring puckering or ester rotation).

- Computational NMR : Predict shifts via DFT (e.g., GIAO method) to match experimental patterns.

- Collaborative Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Data Contradiction Analysis